Home > Products > Screening Compounds P31558 > melanosomal matrix protein, 115 kDa
melanosomal matrix protein, 115 kDa - 144590-11-4

melanosomal matrix protein, 115 kDa

Catalog Number: EVT-1519648
CAS Number: 144590-11-4
Molecular Formula: C6H5N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as melanosomal matrix protein, 115 kDa, is a significant protein involved in the biogenesis and function of melanosomes, the organelles responsible for pigment production in melanocytes. This protein has garnered attention due to its role in pigmentation processes across various species, including birds and mammals. The identification of this protein has been linked to several genetic studies and has implications for understanding pigmentation disorders and melanoma.

Source

Melanosomal matrix protein, 115 kDa, is primarily derived from pigmented epithelial cells. It was first isolated from chicken tissues, particularly from cultured pigmented epithelial cells. The purification process involved using mouse antiserum to isolate the complementary DNA corresponding to this protein, which has been characterized in various studies over the years .

Classification

This protein is classified as a member of the melanosomal matrix proteins. It is encoded by genes located at the Silver locus, which has been associated with pigmentation variations in different species. The classification of this protein is crucial for understanding its functional roles in melanin synthesis and melanosome development .

Synthesis Analysis

Methods

The synthesis of melanosomal matrix protein, 115 kDa, involves several steps:

  1. Isolation: The protein is isolated from cultured pigmented epithelial cells using specific antibodies raised against it.
  2. Purification: Techniques such as immunoaffinity chromatography are employed to purify the protein from cellular extracts.
  3. Characterization: The purified protein undergoes characterization through methods like electrophoresis and mass spectrometry to determine its molecular weight and structural properties .

Technical Details

The purification process typically includes:

  • Cell culture techniques to grow pigmented epithelial cells.
  • Use of specific antiserum for immunoprecipitation.
  • Gel electrophoresis for analyzing the purity and molecular weight of the isolated protein.
Molecular Structure Analysis

Structure

Data

The molecular weight of this protein is approximately 115 kDa, which is consistent across various studies that have analyzed its properties . Structural studies suggest that it may possess multiple domains that interact with other components of the melanosome.

Chemical Reactions Analysis

Reactions

Melanosomal matrix protein participates in several biochemical reactions critical for pigment production:

  • Melanin Synthesis: It plays a role in the enzymatic pathways that lead to the production of melanin from tyrosine.
  • Protein Interactions: The protein interacts with other melanosomal proteins to facilitate proper organelle function and structure.

Technical Details

Research utilizing immunoelectron microscopy has confirmed the localization of this protein within melanosomes, indicating its direct involvement in these biochemical processes .

Mechanism of Action

Process

The mechanism by which melanosomal matrix protein functions involves several key processes:

  1. Melanosome Formation: It aids in the initial stages of melanosome biogenesis by providing structural support.
  2. Melanin Production: It is involved in the enzymatic reactions that convert tyrosine into various forms of melanin.

Data

Studies have shown that mutations or alterations in this protein can lead to defects in pigmentation, highlighting its critical role in normal melanocyte function .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 115 kDa.
  • Solubility: Typically soluble in physiological buffers used for cell culture.

Chemical Properties

  • Stability: The stability of this protein can be affected by changes in pH and temperature, which are critical factors during purification and experimental analysis.
  • Interactions: Melanosomal matrix protein interacts with various other proteins within the melanosome, influencing its structural integrity and functional capacity .
Applications

Scientific Uses

Melanosomal matrix protein, 115 kDa, has several important applications in scientific research:

  • Pigmentation Studies: It serves as a model for studying pigmentation mechanisms and disorders.
  • Cancer Research: Given its association with melanoma, understanding this protein can contribute to cancer biology and potential therapeutic strategies.
  • Genetic Studies: It provides insights into genetic variations affecting pigmentation traits across different species .
Structural Characterization of the 115 kDa Melanosomal Matrix Protein

Primary Sequence Analysis and Domain Organization

The 115 kDa melanosomal matrix protein (MMP115), also designated Pmel17/gp100/Silv in mammalian systems, is a type I transmembrane glycoprotein that serves as the primary structural scaffold for melanin polymerization within melanosomes. Its domain architecture is evolutionarily optimized for organelle-specific fibrillogenesis [1] [8].

Hydrophobic Signal Peptide and Post-Translational Modifications

The N-terminus features a 24-residue hydrophobic signal peptide (residues 1–24 in humans) that directs co-translational translocation into the endoplasmic reticulum (ER). This peptide is functionally critical, as mutations in cattle cause severe hypopigmentation [8]. Post-translationally, MMP115 undergoes extensive processing:

  • N-linked glycosylation: Three conserved sites in the N-terminal domain (NTR) are modified in the Golgi, generating the 115 kDa mature form from an 80 kDa precursor [1] [8].
  • Proteolytic cleavage: Furin-mediated processing in endosomes liberates the lumenal Mα fragment (including the repeat domain), which forms the amyloidogenic core of melanosomal fibrils [4] [7].

Table 1: Domain Organization of MMP115

DomainResidue Range (Human)FunctionModifications
Signal peptide1-24ER translocationCleavage
N-terminal domain (NTR)25-200Sorting signal for melanosomes3x N-glycosylation
Polycystic kidney (PKD)201-314Amyloid initiationpH-dependent folding
Repeat domain (RPT)315-444Core amyloid fibril formation3x tandem repeats (24 aa)
Kringle-like (KLD)445-560UnknownDisulfide bonds
Transmembrane561-583AnchoringDominant White mutation site (WAP ins)
Cytoplasmic tail584-668Intracellular traffickingPhosphorylation

Cysteine- and Histidine-Rich Domains

A zinc-binding motif near the C-terminus (Cys/His-rich domain) confers structural stability through disulfide bonding and metal ion coordination. This domain exhibits pH-dependent conformational changes, facilitating amyloidogenesis under melanosomal acidic conditions (pH 4.0–5.5) [1] [7]. Mutations disrupting this region impair fibril organization, evidenced by disordered melanosomal matrices in hypopigmentation models [3].

Repetitive Amino Acid Sequences and Glycosylation Motifs

The RPT domain contains three tandem repeats of a 24-amino acid sequence, varying dramatically across vertebrates but universally maintaining amyloidogenic potential. These repeats are flanked by five N-glycosylation motifs (Asn-X-Ser/Thr). Glycosylation is essential for:

  • Fibril stability: Inhibition leads to amorphous aggregates rather than ordered fibrils [1].
  • Protection against proteolysis: Shields the hydrophobic core during intracellular trafficking [3] [8].

Comparative Analysis Across Species

Homology in Vertebrate Genomes

Southern blot analyses confirm MMP115 homologs exist across mammals, birds, fish, and amphibians. Key orthologs include:

  • Chicken (Gallus gallus): Identified as MMP115 (115 kDa), with 762 residues including a hydrophobic signal peptide. Shows 65% identity to human Pmel17 in the PKD domain [2] [6].
  • Zebrafish (Danio rerio): RPT domain shares no sequence similarity with mammals yet forms amyloid at pH 5.0, indicating convergent functional evolution [7].
  • Mouse (Mus musculus): Silver locus protein (668 residues) with 85% identity to human Pmel17. The si mutation introduces a premature stop codon, truncating the cytoplasmic tail and causing melanocyte death [1] [8].

Table 2: Species-Specific Variations in MMP115

SpeciesProtein NameMolecular MassKey VariationPhenotypic Effect
HumanPmel17/gp100100 kDa4 splice variants (e.g., Δ42aa in lumenal domain)Melanoma antigen expression
ChickenMMP115115 kDaExtended RPT with higher glycosylationDominant White hypopigmentation
MouseSilver85-100 kDaCytoplasmic truncation in si mutantsAge-dependent melanocyte loss
ZebrafishPmel17a95 kDaNon-homologous RPT domainReduced melanosome number

Evolutionary Conservation of Functional Domains

Despite sequence divergence, functional domains are conserved:

  • NTR/PKD domains: >80% identity across vertebrates. Necessary for correct sorting to stage I melanosomes. The NTR-PKD junction contains a conserved amyloidogenic motif (residues 150–200) essential for initial fibril nucleation [4] [8].
  • Transmembrane domain: Mutation hotspots in hypopigmented species. The chicken Dominant White allele inserts tryptophan/alanine/proline (WAP) into this domain, altering lipid interactions and disulfide bonding, which disorganizes fibrils and triggers melanocyte apoptosis [3] [8].
  • RPT domain: While sequences differ (e.g., human vs. zebrafish share no homology), all form β-sheet-rich amyloid fibrils specifically at pH ≤5.5. Solid-state NMR confirms in-register parallel β-sheets in mouse and human RPT fibrils, resembling pathological amyloids like Aβ but lacking cytotoxicity [4] [7].

Table 3: Conserved Functional Domains and Their Roles

DomainConservation (%)Critical FunctionConsequence of Mutation
Signal peptide95ER targetingTrafficking failure (cattle hypopigmentation)
NTR85Early endosomal sortingMislocalization to lysosomes
PKD80pH-sensitive amyloid nucleationDisordered stage II melanosomes
RPT40-60*Core amyloid polymerizationAbsent fibrils (Dominant White chicken)
Transmembrane90Anchoring to melanosome membraneAltered lipid raft partitioning

*Sequence identity varies, but amyloid function is conserved

Functional Implications of Structural Features

The RPT domain’s repetitive sequences form cross-β spines stabilized by hydrogen bonding along the fibril axis. At acidic pH (pH 5.0), histidine residues in the Cys/His-rich domain protonate, exposing hydrophobic regions that drive self-assembly. This process is spatially regulated by melanosomal membranes:

  • Wild-type MMP115 partitions into detergent-resistant membranes (DRMs) via its transmembrane domain, concentrating it for efficient fibrillogenesis [3].
  • Dominant White mutant disrupts DRM association, causing aberrant Mα fragment oligomerization and melanocyte toxicity [3] [8].

Biogenesis of Functional Amyloid

Unlike pathological amyloids, MMP115 fibrillogenesis is tightly controlled:

  • Compartmentalization: Acidic melanosomal pH (4.0–5.5) triggers RPT folding into amyloid-competent conformers [4] [7].
  • Proteolytic activation: Furin cleavage releases Mα for fibril incorporation.
  • Glycan shielding: N-linked glycans minimize uncontrolled aggregation during trafficking [1] [8].

Figure: Proposed Model of MMP115 Fibril Assembly

1. Full-length MMP115:  [Signal]--[NTR]--[PKD]--[RPT]--[KLD]--[TM]--[Cyt]  ↑ Furin cleavage  2. Mα fragment release:  [NTR-PKD]-[RPT] → Fibril nucleation  3. Mature fibril:  RPT domains form parallel β-sheets → Stack into amyloid filaments  

This controlled amyloidogenesis enables melanin deposition with minimal cytotoxicity, distinguishing MMP115 as a paradigm for functional amyloid in vertebrates [4] [7] [8].

Properties

CAS Number

144590-11-4

Product Name

melanosomal matrix protein, 115 kDa

Molecular Formula

C6H5N3O

Synonyms

melanosomal matrix protein, 115 kDa

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.